An In-Depth Technical Guide to the Structure Elucidation of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid
This guide provides a comprehensive, technically-driven framework for the structural elucidation of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid, a chiral bicyclic monoterpenoid derived from the pinene scaffold.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical methodologies necessary to unequivocally determine the chemical structure and stereochemistry of this and related natural products.
Introduction: The Pinene Scaffold and Its Significance
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid, also known by the common name myrtenic acid, is a derivative of pinene, one of the most abundant monoterpenes in nature.[2][3] The rigid, chiral bicyclo[3.1.1]heptane framework presents unique challenges and opportunities in structural analysis.[1] This core structure, with its gem-dimethyl group and varied functionalization, is a valuable chiral starting material for the synthesis of complex molecules, including pharmaceuticals.[1][3] An accurate and thorough structural elucidation is paramount for understanding its chemical reactivity, biological activity, and for ensuring the quality and purity of synthesized derivatives.
This guide eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow that mirrors the process an analytical scientist would follow, from initial spectroscopic screening to the final confirmation of absolute stereochemistry. Each step is designed to be self-validating, where data from one technique corroborates and refines the hypotheses drawn from another.
Molecular and Physicochemical Properties
A foundational step in any structural elucidation is the determination of the molecule's basic physical and chemical properties. This data provides the initial constraints for all subsequent spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [2][4] |
| Molecular Weight | 166.22 g/mol | [4][5] |
| CAS Number | 19250-17-0 | [4][5][6] |
| Common Synonyms | Myrtenic acid, Myrtenoic acid | [2][7] |
These fundamental properties are confirmed by high-resolution mass spectrometry, which provides a highly accurate mass measurement, and elemental analysis.
The Elucidation Workflow: A Multi-Technique Approach
The definitive determination of the structure of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid necessitates the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: A logical workflow for the structure elucidation of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
Expertise & Experience: IR spectroscopy is the first-pass analytical technique, providing rapid and unambiguous identification of the principal functional groups. The presence of both an α,β-unsaturated system and a carboxylic acid gives rise to a highly characteristic spectral fingerprint.
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[8][9] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[9][10]
-
C-H Stretch: Sharp peaks superimposed on the broad O-H band, typically around 3000-2850 cm⁻¹, corresponding to the sp³ and sp² C-H bonds in the molecule.[9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1685 cm⁻¹.[11] The conjugation with the C=C double bond shifts this peak to a lower wavenumber compared to a saturated carboxylic acid (which typically appears around 1720-1710 cm⁻¹).[10][12]
-
C=C Stretch: A medium intensity peak around 1640-1650 cm⁻¹ for the alkene double bond.
-
C-O Stretch & O-H Bend: Bands in the fingerprint region (1320-1210 cm⁻¹ for C-O stretch and 1440-1395 cm⁻¹/950-910 cm⁻¹ for O-H bend) further confirm the carboxylic acid moiety.[10][12]
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. If the sample is an oil, a single drop is sufficient.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample analysis and automatically subtracted.
-
Data Analysis: Identify the key absorption bands and compare them to established correlation charts and spectral databases to confirm the presence of the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight, which confirms the molecular formula, and the fragmentation pattern, which offers clues about the molecule's substructures. The rigid bicyclic system of pinene derivatives often leads to characteristic fragmentation pathways.
Expected Results:
-
Molecular Ion (M⁺•): A peak corresponding to the molecular weight of 166.22 g/mol will be observed, especially with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Key Fragments (Electron Ionization - EI):
-
[M - CH₃]⁺ (m/z 151): Loss of a methyl group, a common fragmentation for molecules with gem-dimethyl groups.
-
[M - COOH]⁺ (m/z 121): Loss of the carboxyl group.
-
Loss of C₃H₇ (m/z 123) or C₄H₇ (m/z 111): Resulting from rearrangements and cleavage of the bicyclic ring system, which is characteristic of the pinane skeleton.[13]
-
m/z 93: A common fragment in the mass spectra of many monoterpenes.[13]
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., ramp from 50°C to 250°C at 10°C/min).
-
MS Data Acquisition: The mass spectrometer, operating in EI mode (typically at 70 eV), will acquire spectra across the entire GC run.
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Expertise & Experience: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment of all proton and carbon signals, which in turn defines the molecule's connectivity.[15][16][17]
¹H and ¹³C NMR: The Initial Blueprint
¹H NMR reveals the number of distinct proton environments and their neighboring protons (through spin-spin coupling), while ¹³C NMR shows the number of unique carbon environments.
Predicted Chemical Shifts (in CDCl₃):
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| -COOH | 10.0 - 12.0 (broad s) | ~170-175 | Deshielded proton of the carboxylic acid. The carbon is a typical α,β-unsaturated carboxyl carbon.[8] |
| H3 (vinylic) | ~6.8 - 7.2 (m) | ~140-145 | Vinylic proton deshielded by the adjacent carboxylic acid. |
| C2 (vinylic) | - | ~130-135 | Quaternary vinylic carbon attached to the carboxylic acid. |
| H1, H5 (bridgehead) | ~2.5 - 3.0 (m) | ~40-50 | Bridgehead protons with complex coupling patterns. |
| H4, H7 (allylic/bridge) | ~2.0 - 2.6 (m) | ~25-40 | Methylene protons adjacent to the double bond or part of the bicyclic system. |
| gem-CH₃ (syn) | ~0.8 (s) | ~21 | Shielded methyl group pointing towards the double bond. |
| gem-CH₃ (anti) | ~1.3 (s) | ~26 | Less shielded methyl group. |
2D NMR: Connecting the Dots
2D NMR experiments are essential for establishing the connectivity of the atoms whose chemical shifts were determined by 1D NMR.[18][19]
The Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing out the proton networks within the bicyclic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is the most powerful experiment for piecing together the entire carbon skeleton, as it connects the protonated fragments and identifies the positions of quaternary carbons (like C2, C6, and the carboxyl carbon).
Caption: The interplay of 1D and 2D NMR experiments in determining the molecular skeleton.
Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).[20]
-
Perform 2D experiments (gCOSY, gHSQC, gHMBC) using standard pulse programs. Ensure sufficient resolution in both dimensions and an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Step 1 (HSQC): Assign all protonated carbons by correlating the ¹H and ¹³C data.
-
Step 2 (COSY): Starting from well-resolved proton signals, trace the spin systems to connect adjacent protons.
-
Step 3 (HMBC): Use the long-range correlations to connect the COSY-derived fragments. For example, look for correlations from the gem-dimethyl protons (~0.8 and ~1.3 ppm) to the bridgehead carbons (C1, C5) and the quaternary carbon C6. Crucially, a correlation from the vinylic proton H3 to the carboxyl carbon (~170-175 ppm) will confirm the C2-C3-COOH connectivity.
-
Chiroptical Methods: Assigning Absolute Stereochemistry
Expertise & Experience: Since 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid is chiral, with stereocenters at the bridgehead carbons (C1 and C5), a complete structural elucidation must define its absolute configuration.[1] This cannot be determined by the NMR or MS techniques described above. Chiroptical methods, which measure the differential interaction of the molecule with left- and right-circularly polarized light, are required.[21]
Key Techniques:
-
Optical Rotation: A simple measurement of the rotation of plane-polarized light by a solution of the sample. The sign (+ or -) and magnitude of the specific rotation can be compared to literature values for known enantiomers.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These are more powerful techniques that provide a full spectrum. By comparing the experimentally measured VCD or ECD spectrum to spectra predicted by quantum chemical calculations (e.g., Density Functional Theory - DFT) for a known configuration (e.g., (1R,5S)), the absolute stereochemistry can be determined with high confidence.[22]
Protocol: Optical Rotation Measurement
-
Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).
-
Measurement: Use a polarimeter to measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (T). The path length (l, in dm) of the cell must be known.
-
Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c).
-
Comparison: Compare the obtained value with literature precedents for the specific enantiomer. For example, the (1S)-enantiomer has a reported CAS number of 601-74-1.[23]
Conclusion: A Self-Validating System
The structure elucidation of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid is a process of building a self-validating case. IR confirms the functional groups predicted by the molecular formula derived from MS. 1D NMR provides the chemical environments of the atoms, which are then pieced together into a complete connectivity map by 2D NMR. Finally, chiroptical methods provide the third dimension, confirming the absolute configuration of the chiral centers. Each piece of data must be consistent with all others, leading to a final, unambiguous structural assignment that is trustworthy, authoritative, and grounded in rigorous experimental evidence.
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